molecular formula C15H24N2 B14862837 N-benzyl-1,2,5-trimethylpiperidin-4-amine

N-benzyl-1,2,5-trimethylpiperidin-4-amine

Cat. No.: B14862837
M. Wt: 232.36 g/mol
InChI Key: WSVFANOWQHGVOH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1,2,5-trimethylpiperidin-4-amine typically involves the reaction of 1,2,5-trimethylpiperidine with benzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as benzene or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated by standard purification techniques such as distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale distillation or crystallization methods .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1,2,5-trimethylpiperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-1,2,5-trimethylpiperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-1,2,5-trimethylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby providing neuroprotective effects. Additionally, it may interact with receptors in the cardiovascular system to improve blood flow and reduce ischemic damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential as a neuroprotective and anti-ischemic agent, making it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

N-benzyl-1,2,5-trimethylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-12-11-17(3)13(2)9-15(12)16-10-14-7-5-4-6-8-14/h4-8,12-13,15-16H,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVFANOWQHGVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(CN1C)C)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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